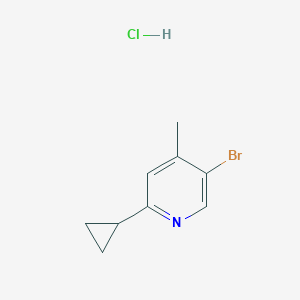![molecular formula C18H11Cl3N6O B2576881 3,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 890939-65-8](/img/structure/B2576881.png)
3,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., solvent, reagent, drug, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties (UV, IR, NMR, MS).Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
- Pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents against certain cancer types and inflammatory conditions (Rahmouni et al., 2016).
- Another study focused on novel pyrazolo[3,4-d]pyrimidine-based inhibitors targeting DNA polymerase III of Staphylococcus aureus, showcasing their antimicrobial properties alongside potential anticancer applications by inhibiting cell growth (Ali et al., 2003).
Antimicrobial and Antiviral Properties
- Certain pyrazolopyrimidine derivatives have been noted for their antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their role in developing new antimicrobial therapies (Bildirici et al., 2007).
- The synthesis of pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides and related compounds was reported, with some displaying significant antiviral activities, suggesting their potential use in treating viral infections (Ugarkar et al., 1984).
Applications in Drug Discovery and Synthesis
- Pyrazolopyrimidine derivatives have been utilized as COX-2 selective inhibitors, indicating their potential in developing new anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs (Raffa et al., 2009).
- A variety of pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized with potential as antimicrobial and anticancer agents, underlining the versatility of this chemical framework in medicinal chemistry (Hafez et al., 2016).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It may also include safety precautions for handling and storing the compound.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, or ways to improve the synthesis or properties of the compound.
Please note that not all compounds will have information available in all these categories, especially if they are novel or not widely studied. For a specific compound, it’s best to consult the primary literature or authoritative databases. If you have access to a library or a university, they may be able to help you access these resources. If you’re working in a lab, your lab supervisor or colleagues may also be able to help. If you’re studying, your teachers or professors should be able to guide you. If you’re doing this as a hobby, there are many online resources and communities of amateur chemists who might be able to help. Always remember to work safely and ethically, and to respect intellectual property rights.
Eigenschaften
IUPAC Name |
3,4-dichloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N6O/c19-11-2-4-12(5-3-11)27-17-13(8-24-27)16(22-9-23-17)25-26-18(28)10-1-6-14(20)15(21)7-10/h1-9H,(H,26,28)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWZUGJSHHDJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2576800.png)



![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate](/img/structure/B2576807.png)



![2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2576814.png)

![3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde](/img/structure/B2576820.png)
![4-(3,4-dichlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2576821.png)